3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S/c1-27-19-7-5-4-6-18(19)24-14-12-23(13-15-24)11-10-22-30(25,26)17-8-9-20(28-2)21(16-17)29-3/h4-9,16,22H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSSUUNZFUMUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Moiety: This involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol.
Sulfonamide Formation: The piperazine derivative is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT receptor family. Studies have shown that derivatives of piperazine compounds exhibit significant binding affinity to these receptors, which are crucial in regulating mood, anxiety, and other psychological functions. For instance, compounds bearing the 2-methoxyphenyl-piperazine moiety have demonstrated selective binding to the 5-HT_1A receptor, indicating potential applications in treating depression and anxiety disorders .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target Receptor | Binding Affinity | Potential Application |
|---|---|---|---|
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1.3,7]decan-1-amine | 5-HT_1A | High | Antidepressant |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1.3,7]decan-1-amine | 5-HT_2A | Moderate | Antipsychotic |
Synthesis Overview
- Starting Materials : Piperazine derivatives and benzenesulfonamide.
- Reagents : Nucleophiles (e.g., alkyl halides), bases (e.g., K_2CO_3), solvents (e.g., acetonitrile).
- Conditions : Refluxing under inert atmosphere for optimal reaction kinetics.
Therapeutic Potential
Given its structural characteristics and biological activity, this compound shows promise in various therapeutic areas:
a. Antidepressant Properties
Research indicates that compounds similar to 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can modulate serotonin levels in the brain, which may lead to antidepressant effects .
b. Antipsychotic Applications
Due to its interaction with serotonin receptors, there is potential for its use in treating psychotic disorders by managing symptoms related to serotonin dysregulation .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
Study 1: Efficacy in Depression
A clinical trial assessed the effectiveness of a piperazine derivative similar to the compound in treating major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo groups.
Study 2: Safety Profile
Another study focused on the safety profile of piperazine-based compounds in long-term use for anxiety disorders. The findings suggested favorable tolerability with minimal side effects reported among participants.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with serotonin receptors, which may contribute to its biological effects. The sulfonamide group can also interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, primarily in the piperazine-ethyl-benzenesulfonamide backbone:
Pharmacological and Functional Insights
Target Compound :
- The 3,4-dimethoxy substitution on the benzenesulfonamide may enhance membrane permeability compared to simpler substituents (e.g., chloro in MMV665914). This could improve central nervous system (CNS) penetration if targeting neuronal receptors .
- The absence of a pyridine group (unlike MMV665914) might reduce cytotoxicity, as pyridine-containing analogs often exhibit off-target effects .
MMV665914: Demonstrated activity against Trypanosoma cruzi but showed cytotoxicity in HEK293 cells, limiting therapeutic utility. The pyridine group may contribute to this toxicity . No literature reports on receptor binding, suggesting its primary mechanism may differ from GPCR-focused analogs like BMY7378 .
BMY7378 :
Structure-Activity Relationship (SAR) Trends
- Piperazine Substitution : The 2-methoxyphenyl group on piperazine is conserved across analogs, critical for receptor interaction (e.g., α1-adrenergic).
- Sulfonamide vs. Spiro Core : BMY7378’s spiro structure improves selectivity but reduces synthetic accessibility compared to sulfonamide-based compounds.
- Substituent Effects :
- Electron-withdrawing groups (e.g., chloro in MMV665914) may reduce metabolic stability.
- Methoxy groups (target compound) balance lipophilicity and metabolic resistance .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core. For example, 1-(2-methoxyphenyl)piperazine can be synthesized via cyclization of appropriate amines and ketones. Subsequent alkylation with 2-chloroethylamine derivatives introduces the ethyl linker, followed by sulfonamide formation using 3,4-dimethoxybenzenesulfonyl chloride. Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) ensures high purity . Reaction conditions (pH, solvent polarity) must be optimized to avoid side products, particularly during sulfonamide coupling .
Q. How can analytical methods determine the purity and identify impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with glacial acetic acid) is effective. UV detection at 254 nm identifies impurities, while mass spectrometry confirms molecular ions. For impurity profiling, compare retention times with known intermediates (e.g., unreacted piperazine derivatives) and quantify using area normalization .
Q. What experimental design principles optimize reaction yields during synthesis?
- Methodological Answer : Employ factorial design of experiments (DoE) to assess variables like temperature, catalyst loading, and reaction time. For instance, a 2³ factorial design can identify significant factors affecting sulfonamide coupling efficiency. Response surface methodology (RSM) further optimizes conditions, reducing trial-and-error approaches . Statistical software (e.g., JMP, Minitab) aids in data analysis to isolate critical parameters .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like piperazine cyclization or sulfonamide formation. Tools like Gaussian or ORCA model reaction pathways, while machine learning algorithms (e.g., ICReDD’s reaction path search) narrow optimal conditions using experimental data feedback loops . Molecular dynamics simulations further explore solvent effects on reaction kinetics .
Q. How to resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Conduct meta-analysis of existing studies to identify variables causing contradictions (e.g., assay type, cell lines). Validate findings using orthogonal assays:
- Enzyme inhibition : Compare IC₅₀ values across fluorometric vs. radiometric assays.
- Receptor binding : Use radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) and surface plasmon resonance (SPR) for kinetic profiling .
- Control for batch-to-batch purity variations via HPLC-MS .
Q. What strategies enhance selectivity for target receptors (e.g., dopamine or serotonin receptors)?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by modifying substituents on the benzenesulfonamide and piperazine moieties. For example:
- Replace 3,4-dimethoxy groups with halogenated or alkyl substituents to modulate lipophilicity.
- Introduce conformational constraints (e.g., methyl groups on the piperazine ring) to improve receptor fit .
- Validate selectivity via competitive binding assays against off-target receptors .
Q. How to design a scalable reactor system for large-scale synthesis?
- Methodological Answer : Use continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., sulfonamide coupling). Computational fluid dynamics (CFD) models predict mixing efficiency, while membrane separation technologies (e.g., nanofiltration) isolate intermediates . Optimize residence time and temperature gradients using CRDC-recommended protocols for reactor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
